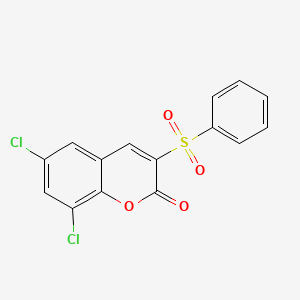
1-((p-Chlorobenzyl)methylamino)-3-(2-(dimethylamino)ethyl)-3-phenyl-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of antihistamines , which are commonly used to treat allergic reactions.
- The compound’s structure includes an indolinone core, a phenyl group, and a chlorobenzyl moiety.
Chloropyramine: (CAS: 59-32-5) is a chemical compound with the molecular formula .
Vorbereitungsmethoden
Synthetic Routes: Chloropyramine can be synthesized through various methods. One common approach involves reacting with .
Reaction Conditions: The reaction typically occurs under basic conditions, and the product is isolated through crystallization or other purification techniques.
Industrial Production: Chloropyramine is industrially produced using efficient synthetic routes to ensure high yields and purity.
Analyse Chemischer Reaktionen
Reactivity: Chloropyramine undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions but may include derivatives with modified substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Chloropyramine serves as a valuable intermediate in organic synthesis.
Biology: It has applications in studying histamine receptors and allergic responses.
Medicine: As an antihistamine, it alleviates symptoms of allergies, such as itching and sneezing.
Industry: Chloropyramine finds use in pharmaceuticals and related fields.
Wirkmechanismus
- Chloropyramine blocks histamine H₁ receptors , preventing histamine-mediated allergic responses.
- It competes with histamine for receptor binding, reducing symptoms like itching, redness, and swelling.
Vergleich Mit ähnlichen Verbindungen
- Chloropyramine’s uniqueness lies in its specific chemical structure, combining an indolinone core with a chlorobenzyl group.
- Similar compounds include other antihistamines like diphenhydramine , cetirizine , and loratadine .
Eigenschaften
CAS-Nummer |
33391-14-9 |
|---|---|
Molekularformel |
C26H28ClN3O |
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl-methylamino]-3-[2-(dimethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C26H28ClN3O/c1-28(2)18-17-26(21-9-5-4-6-10-21)23-11-7-8-12-24(23)30(25(26)31)29(3)19-20-13-15-22(27)16-14-20/h4-16H,17-19H2,1-3H3 |
InChI-Schlüssel |
ZXIGBGZXNGBWJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)

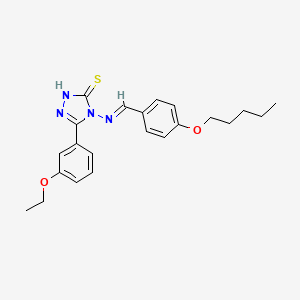



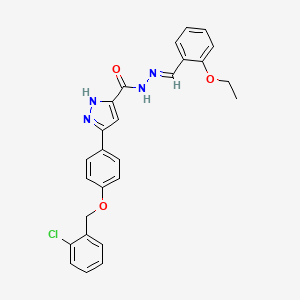
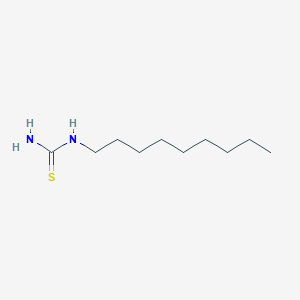
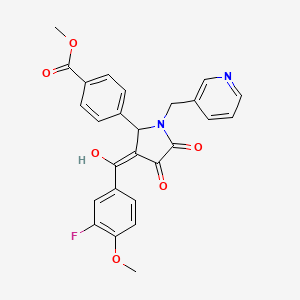

![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
